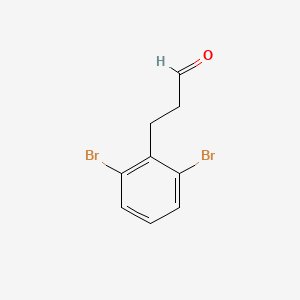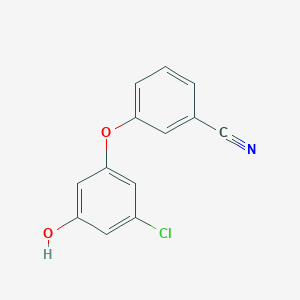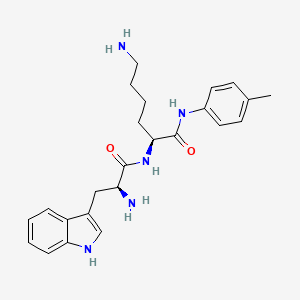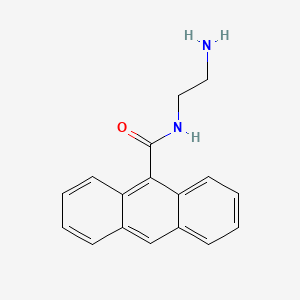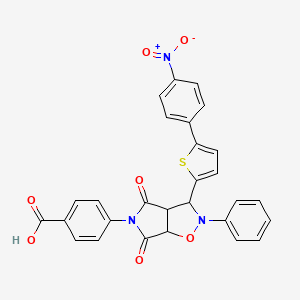![molecular formula C18H25O9P B12622051 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid CAS No. 911193-51-6](/img/structure/B12622051.png)
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves multiple steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzaldehyde.
Reaction Steps:
Industrial Production: Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethyl acetate.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions: Common reagents include Lawesson’s reagent, potassium hydroxide, and m-chloroperoxybenzoic acid.
Major Products: The major products formed depend on the specific reaction conditions but can include various oxidized or reduced derivatives.
Scientific Research Applications
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves several pathways:
Anticancer Activity: It inhibits tubulin polymerization, which is crucial for cell mitosis, thereby preventing cancer cell division.
Apoptosis Induction: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.
Molecular Targets: The primary molecular targets include tubulin and various signaling pathways involved in cell cycle regulation.
Comparison with Similar Compounds
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol can be compared with other bibenzyl derivatives:
Similar Compounds:
This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
911193-51-6 |
|---|---|
Molecular Formula |
C18H25O9P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid |
InChI |
InChI=1S/C18H22O5.H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;1-5(2,3)4/h7-11,19H,5-6H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
DOOJJCRUFMUVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)
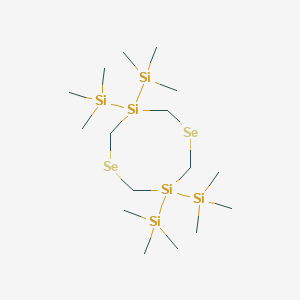
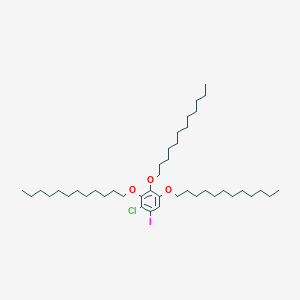

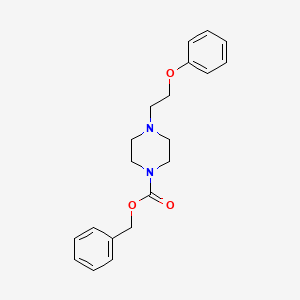
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)

![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
